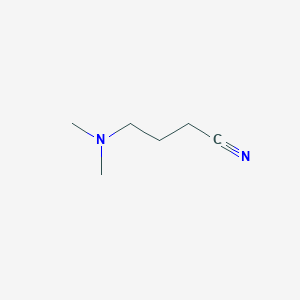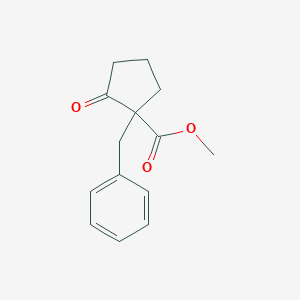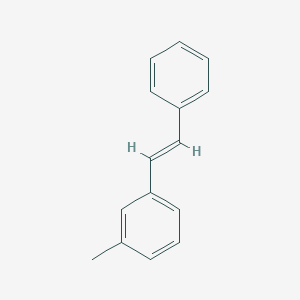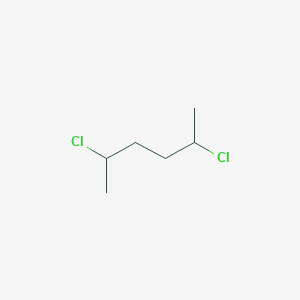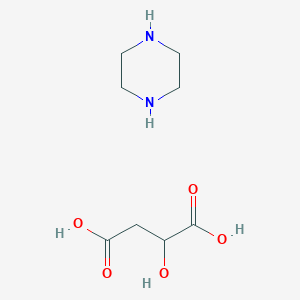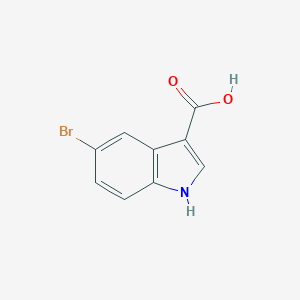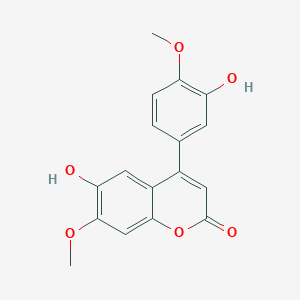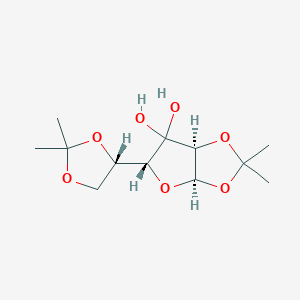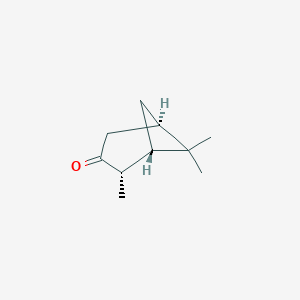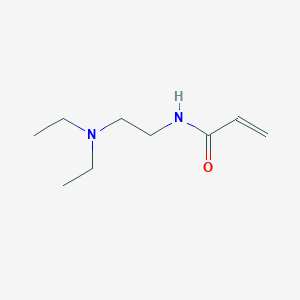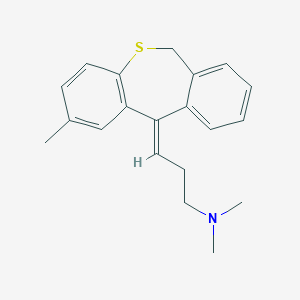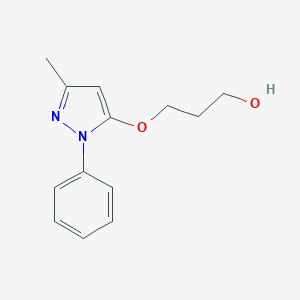
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, also known as MPHP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPHP belongs to the class of pyrazolylpropanol derivatives, and it has been studied for its ability to interact with various biological targets, including receptors and enzymes.
科学研究应用
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiovascular disease, and cancer. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has also been studied for its potential use as a treatment for cardiovascular disease, as it has been shown to have vasodilatory effects on blood vessels. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
The mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is not fully understood, but it is believed to involve its interaction with various biological targets, including receptors and enzymes. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine into presynaptic neurons. By inhibiting the activity of the dopamine transporter, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- increases the levels of dopamine in the synapse, leading to increased dopamine signaling. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may be due to its ability to interact with endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide, a potent vasodilator.
生化和生理效应
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have various biochemical and physiological effects in vitro and in vivo. In neuroscience, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to increase dopamine levels in the brain, leading to increased dopamine signaling and potential therapeutic effects in conditions such as Parkinson's disease. In cardiovascular disease, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to have vasodilatory effects on blood vessels, which may improve blood flow and reduce the risk of cardiovascular events. Additionally, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has been shown to inhibit the growth of cancer cells in vitro, suggesting potential anticancer properties.
实验室实验的优点和局限性
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects.
未来方向
There are several future directions for research on Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-, including its potential use as a treatment for Parkinson's disease, cardiovascular disease, and cancer. Additionally, further research is needed to fully understand the mechanism of action of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- and its potential side effects. Future studies could also investigate the potential use of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- in combination with other drugs or therapies for improved therapeutic outcomes. Overall, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is a promising compound for scientific research and has the potential to lead to new treatments for various diseases and conditions.
合成方法
The synthesis method of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 3-chloropropanol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final compound, Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)-. The synthesis of Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- is relatively straightforward and can be achieved through a simple two-step reaction.
属性
CAS 编号 |
15083-34-8 |
|---|---|
产品名称 |
Propanol, 3-(3-methyl-1-phenyl-5-pyrazolyloxy)- |
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
3-(5-methyl-2-phenylpyrazol-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C13H16N2O2/c1-11-10-13(17-9-5-8-16)15(14-11)12-6-3-2-4-7-12/h2-4,6-7,10,16H,5,8-9H2,1H3 |
InChI 键 |
OFZQQCPXFPCOTJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
规范 SMILES |
CC1=NN(C(=C1)OCCCO)C2=CC=CC=C2 |
其他 CAS 编号 |
15083-34-8 |
同义词 |
3-[(3-Methyl-1-phenyl-1H-pyrazol-5-yl)oxy]-1-propanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
